molecular formula C26H27N7O5S3 B11456849 N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B11456849
M. Wt: 613.7 g/mol
InChI Key: BLISKEPPEVFXAC-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with a unique structure that incorporates multiple functional groups, including methoxyphenyl, thiazolyl, triazolyl, pyrrolidine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the thiazole moiety, and the coupling of the pyrrolidine-sulfonyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and automated synthesis platforms. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
  • N-(4-TERT-BUTYL-THIAZOL-2-YL)-2-CHLORO-BENZAMIDE
  • N,N-DIETHYL-2-(4-METHYL-1,3-THIAZOL-2-YL)-4-QUINOLINAMINE

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27N7O5S3

Molecular Weight

613.7 g/mol

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C26H27N7O5S3/c1-38-21-7-3-2-6-20(21)33-22(30-31-26(33)40-17-23(34)29-25-27-12-15-39-25)16-28-24(35)18-8-10-19(11-9-18)41(36,37)32-13-4-5-14-32/h2-3,6-12,15H,4-5,13-14,16-17H2,1H3,(H,28,35)(H,27,29,34)

InChI Key

BLISKEPPEVFXAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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